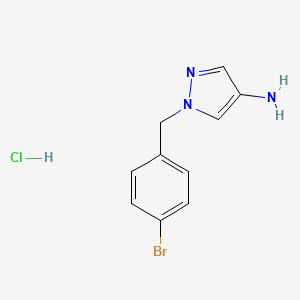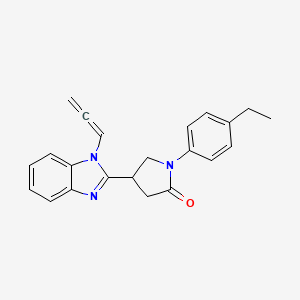
1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a bromobenzyl group attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 4-bromobenzyl bromide with 4-aminopyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions: 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), bases (potassium carbonate, sodium hydroxide).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed:
Substitution Reactions: Substituted pyrazoles with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Amines or alcohols.
科学研究应用
1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
相似化合物的比较
- 1-(4-Chlorobenzyl)-1H-pyrazol-4-amine hydrochloride
- 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine hydrochloride
- 1-(4-Methylbenzyl)-1H-pyrazol-4-amine hydrochloride
Comparison: 1-(4-Bromobenzyl)-1H-pyrazol-4-amine hydrochloride is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and binding properties. Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different electronic and steric effects, leading to variations in its chemical behavior and biological activity.
属性
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14;/h1-5,7H,6,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSZTTXEWCGDFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)


![N-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]but-2-ynamide](/img/structure/B2356296.png)
![2-({1-[3-(Trifluoromethyl)benzenesulfonyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2356297.png)




![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2,3,4-trifluorophenyl)methanone](/img/structure/B2356306.png)


